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Compound Name: Aminocyclopentanecarboxylic Acid

Hydrochloride

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride, a conformationally
constrained -amino acid of significant interest in peptide chemistry and drug development.
This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid (trans-ACPC) is a valuable building block in the
synthesis of peptide foldamers, which are oligomers with a strong propensity to adopt specific
secondary structures. The defined stereochemistry and cyclic nature of trans-ACPC impart
conformational rigidity to peptide backbones, enabling the design of novel therapeutics with
enhanced stability and bioactivity. Accurate spectroscopic characterization is paramount for
ensuring the purity and structural integrity of this compound in research and pharmaceutical
applications. This guide summarizes the key spectroscopic data for the hydrochloride salt of
the (1R,2R)-enantiomer.

Spectroscopic Data
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The following sections present the available and inferred spectroscopic data for (1R,2R)-2-
Aminocyclopentanecarboxylic Acid Hydrochloride. The NMR data is based on the reported
data for its enantiomer, (1S,2S)-2-aminocyclopentanecarboxylic acid, as literature suggests
their spectroscopic characteristics are identical.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. The *H and 3C NMR data provide detailed information about the chemical
environment of each proton and carbon atom in the molecule.

Table 1: *H NMR Spectroscopic Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid
Hydrochloride (in D20)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
3.88 q 7.4 CH-NHs+
2.90-2.97 m - CH-COOH
2.13-2.23 m - CHz (cyclopentyl)
1.66-1.91 m - CH2CH: (cyclopentyl)

Data inferred from the enantiomer (1S,2S)-2-Aminocyclopentanecarboxylic Acid.[1][2]

Table 2: 13C NMR Spectroscopic Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid
Hydrochloride (in D20)
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Chemical Shift (8) ppm Assignment
177.1 COOH

53.9 CH-NHs*

48.2 CH-COOH

30.4 CHz (cyclopentyl)
28.6 CHz (cyclopentyl)
22.7 CHz (cyclopentyl)

Data inferred from the enantiomer (1S,2S)-2-Aminocyclopentanecarboxylic Acid.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of an amino acid hydrochloride is characterized by specific absorption bands
corresponding to the amine salt, the carboxylic acid, and the alkyl framework.

Table 3: Predicted Infrared (IR) Absorption Bands for (1R,2R)-2-
Aminocyclopentanecarboxylic Acid Hydrochloride
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Wavenumber (cm~?) Functional Group Description

Broad absorption due to the
~3000-2500 O-H carboxylic acid hydroxyl group

involved in hydrogen bonding.

Stretching vibrations of the

~3100-2800 N-H ]
ammonium group (NHs*).
Stretching vibrations of the
~2950-2850 C-H )
cyclopentyl ring.
Stretching vibration of the
~1730-1700 C=0 . .
carboxylic acid carbonyl group.
Bending vibrations of the
~1600-1500 N-H ]
ammonium group (NHs*).
Bending vibrations of the
~1400-1300 C-O/0O-H

carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass
measurements.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (1R,2R)-2-
Aminocyclopentanecarboxylic Acid

lon Calculated m/z Found m/z

[M+H]* 130.0868 130.0865

Data for the free amino acid, inferred from its enantiomer.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: NMR experiments were performed on a Jeol spectrometer operating at 400
MHz for *H and 100 MHz for 13C or a Bruker Avance spectrometer operating at 600.58 MHz
for 1H and 151.03 for 13C.[1]

o Sample Preparation: The sample of the amino acid hydrochloride is dissolved in deuterium
oxide (D20).

o Data Acquisition:

o 'H NMR: Spectra are recorded at a field strength of 400 MHz. Chemical shifts are reported
in parts per million (ppm) relative to the residual solvent signal (HDO at 4.79 ppm).

o 18C NMR: Spectra are recorded at a field strength of 100 MHz with proton decoupling.
Chemical shifts are reported in ppm.

o Data Processing: The acquired data is processed using appropriate NMR software to
perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Sample Preparation: The solid sample of (1R,2R)-2-Aminocyclopentanecarboxylic Acid
Hydrochloride is typically prepared as a potassium bromide (KBr) pellet. A small amount of
the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

o Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm™1).

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

High-Resolution Mass Spectrometry (HRMS)

¢ Instrumentation: High-resolution mass spectra were recorded on a WATERS LCT Premier
XE System with electrospray ionization (ESI) and a time-of-flight (TOF) detector.[1]
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+ Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of
water and acetonitrile, and introduced into the mass spectrometer via direct infusion or after
liquid chromatography.

« Data Acquisition: The analysis is performed in positive ion mode to detect the protonated
molecule [M+H]*.

o Data Processing: The acquired data is processed to determine the accurate mass of the
molecular ion, which is then used to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of
(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of (1R,2R)-2-
Aminocyclopentanecarboxylic Acid Hydrochloride. The presented NMR, IR, and MS data,
along with detailed experimental protocols, are essential for the unambiguous identification and
quality control of this important chiral building block. The information herein is intended to
support researchers and scientists in their efforts to design and synthesize novel peptide-based
therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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